molecular formula C10H9NO2 B024179 Methyl indole-6-carboxylate CAS No. 50820-65-0

Methyl indole-6-carboxylate

Cat. No. B024179
Key on ui cas rn: 50820-65-0
M. Wt: 175.18 g/mol
InChI Key: AYYOZKHMSABVRP-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

A solution of methyl E-4-(2-dimethylaminovinyl)-3-nitrobenzoate (5.58 g) in tetrahydrofuran (100 ml) was hydrogenated at 3.45 bar in the presence of 10% (w/w) palladium on carbon (1.1 g) for 35 min. The catalyst was removed by filtration through diatomaceous earth and the filtrate was evaporated. The residue was dissolved in ethyl acetate and the solution obtained was washed successively with 10% (v/v) hydrochloric acid, water, and brine; then dried (MgSO4) and evaporated to give methyl indole-6-carboxylate (3.32 g, 85%) as a white solid; NMR (80 MHz, CDCl3): 3.92(s, 3H, OCH3), 6.57(m, 1H, H3 -indole), 7.32(t, 1H, H2 -indole), 7.10(d, 1H, H4 -indole), 7.87(dd, 1H, H5 -indole), 8.16(broad s, 1H, H7 -indole).
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[N+:15]([O-])=O>O1CCCC1.[Pd]>[NH:15]1[C:6]2[C:5](=[CH:14][CH:13]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH:7]=2)[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
5.58 g
Type
reactant
Smiles
CN(/C=C/C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solution obtained
WASH
Type
WASH
Details
was washed successively with 10% (v/v) hydrochloric acid, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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